REACTION_SMILES
|
[Br:1][c:2]1[cH:3][cH:4][c:5]([CH3:8])[n:6][cH:7]1.[Br:9][N:10]1[C:11](=[O:12])[CH2:13][CH2:14][C:15]1=[O:16].[C:29]([Cl:30])([Cl:31])([Cl:32])[Cl:33].[N:17]([C:18]([CH3:19])([CH3:20])[C:21]#[N:22])=[N:23][C:24]([CH3:25])([CH3:26])[C:27]#[N:28]>>[Br:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][Br:9])[n:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(Br)cn1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC(=O)N1Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
Name
|
|
Type
|
product
|
Smiles
|
BrCc1ccc(Br)cn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |